

In Vitro Characterization of VU6019650: A Technical Guide

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Compound of Interest		
Compound Name:	VU6019650	
Cat. No.:	B12392093	Get Quote

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Introduction

VU6019650 is a potent and highly selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR).[1][2][3][4] Its development as a chemical probe and potential therapeutic agent for disorders such as opioid use disorder necessitates a thorough understanding of its in vitro pharmacological properties.[1][2][3][4] This document provides a comprehensive technical overview of the in vitro characterization of **VU6019650**, including its binding and functional activity, the experimental protocols used for its evaluation, and the signaling pathways it modulates.

Core Data Presentation

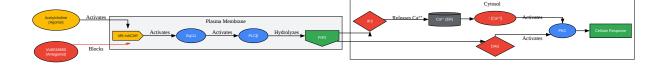
The in vitro activity of **VU6019650** has been primarily characterized by its inhibitory potency against the human M5 muscarinic acetylcholine receptor and its selectivity over other muscarinic receptor subtypes.

Parameter	Receptor Subtype	Value	Assay Type
IC50	Human M5 mAChR	36 nM	Calcium Mobilization
Selectivity	Human M1-M4 mAChR	>100-fold	Calcium Mobilization



Signaling Pathway

VU6019650 acts as an antagonist at the M5 muscarinic acetylcholine receptor, which is a G protein-coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[1][2][5][6] Upon activation by an agonist, the M5 receptor initiates a signaling cascade that results in the mobilization of intracellular calcium. **VU6019650** blocks this pathway by competitively binding to the orthosteric site, thereby preventing agonist-induced activation.



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M5 Receptor Signaling Pathway

Experimental Protocols

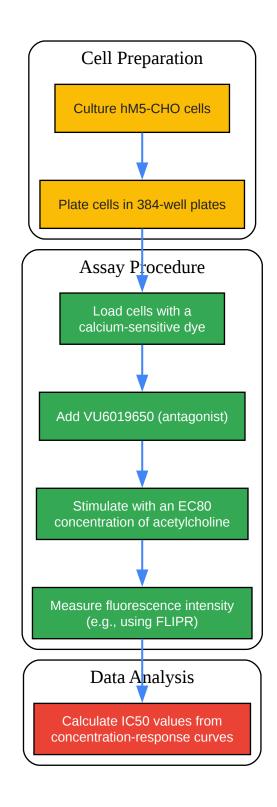
The in vitro characterization of **VU6019650** relies on specific and robust experimental methodologies. The following are detailed protocols for the key assays used to determine its potency and selectivity.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium in cells expressing the target receptor.

Experimental Workflow:





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Calcium Mobilization Assay Workflow

Detailed Methodology:



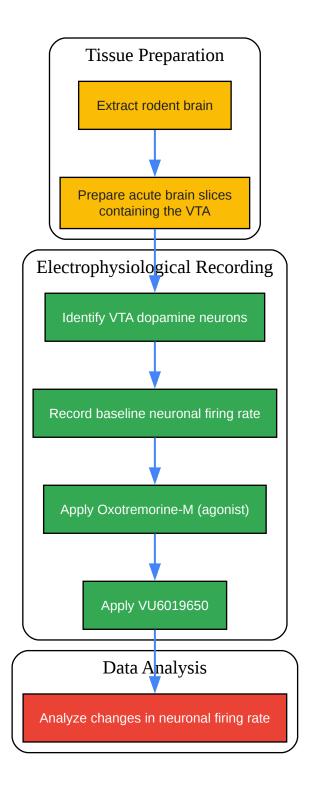
- Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M5 muscarinic acetylcholine receptor (hM5-CHO) are cultured in appropriate media.[7]
- Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
- Dye Loading: The cell culture medium is removed, and cells are incubated with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
- Compound Addition: **VU6019650** is serially diluted and added to the wells. The plates are incubated to allow the antagonist to bind to the receptors.
- Agonist Stimulation: An EC80 concentration of acetylcholine is added to the wells to stimulate the M5 receptors.
- Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
- Data Analysis: The antagonist's potency is determined by fitting the concentration-response data to a four-parameter logistic equation to calculate the IC50 value.

Brain Slice Electrophysiology

This assay assesses the functional antagonism of **VU6019650** on native receptors in a more physiologically relevant setting.

Experimental Workflow:





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Brain Slice Electrophysiology Workflow

Detailed Methodology:



- Brain Slice Preparation: Acute brain slices containing the ventral tegmental area (VTA) are prepared from rodents.
- Cell Identification: Dopamine neurons within the VTA are identified based on their electrophysiological properties.[8]
- Baseline Recording: The baseline spontaneous firing rate of the identified neurons is recorded using whole-cell patch-clamp electrophysiology.
- Agonist Application: The non-selective muscarinic agonist, oxotremorine-M, is applied to the bath to increase the neuronal firing rate.[2][4]
- Antagonist Application: VU6019650 is then applied to the bath to determine its ability to block the oxotremorine-M-induced increase in firing rate.[1][3]
- Data Analysis: The change in neuronal firing frequency in the presence of the agonist and antagonist is quantified to assess the functional antagonism of VU6019650.

Conclusion

The in vitro characterization of **VU6019650** demonstrates that it is a potent and selective antagonist of the M5 muscarinic acetylcholine receptor. The data generated from calcium mobilization assays and brain slice electrophysiology provide a solid foundation for its use as a pharmacological tool to investigate the physiological and pathological roles of the M5 receptor. The detailed protocols provided herein offer a guide for the replication and extension of these findings in future research.

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